molecular formula C5H12O9P2 B132008 2C-Methyl-D-erythritol 2,4-cyclodiphosphate CAS No. 143488-44-2

2C-Methyl-D-erythritol 2,4-cyclodiphosphate

Cat. No.: B132008
CAS No.: 143488-44-2
M. Wt: 278.09 g/mol
InChI Key: SFRQRNJMIIUYDI-UHNVWZDZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate involves the enzyme this compound synthase. This enzyme catalyzes the cyclization of 4-diphosphocytidyl-2c-methyl-D-erythritol 2-phosphate into this compound .

Industrial Production Methods: Industrial production of this compound is typically carried out using genetically modified microorganisms that overexpress the necessary enzymes. The process involves fermentation under controlled conditions to maximize yield .

Mechanism of Action

2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate exerts its effects by participating in the non-mevalonate pathway of isoprenoid biosynthesis. The enzyme this compound synthase catalyzes the conversion of 4-diphosphocytidyl-2c-methyl-D-erythritol 2-phosphate to this compound. This reaction involves the cyclization of the substrate, facilitated by the presence of divalent metal ions such as manganese or zinc .

Comparison with Similar Compounds

  • 2c-Methyl-D-Erythritol 4-Phosphate
  • Isopentenyl Diphosphate
  • Dimethylallyl Diphosphate

Comparison: 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate is unique in its role as a cyclized intermediate in the non-mevalonate pathway. Unlike 2c-Methyl-D-Erythritol 4-Phosphate, which is a linear molecule, this compound has a cyclic structure that is essential for the subsequent steps in isoprenoid biosynthesis .

Properties

IUPAC Name

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQRNJMIIUYDI-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O9P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501123383
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151435-51-7, 143488-44-2
Record name 2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151435-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143488-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501123383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Reactant of Route 2
2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Reactant of Route 3
2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Reactant of Route 4
2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Reactant of Route 5
2C-Methyl-D-erythritol 2,4-cyclodiphosphate
Reactant of Route 6
2C-Methyl-D-erythritol 2,4-cyclodiphosphate

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